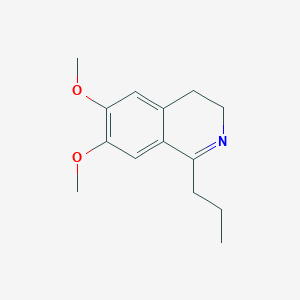

1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline

Description

6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound features methoxy groups at the 6 and 7 positions, a propyl group at the 1 position, and a dihydroisoquinoline core.

Properties

CAS No. |

20232-58-0 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

6,7-dimethoxy-1-propyl-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C14H19NO2/c1-4-5-12-11-9-14(17-3)13(16-2)8-10(11)6-7-15-12/h8-9H,4-7H2,1-3H3 |

InChI Key |

GQDGSOBEHYQMER-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NCCC2=CC(=C(C=C21)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The Bischler-Napieralski cyclization remains the cornerstone for constructing the 3,4-dihydroisoquinoline scaffold. For 1-propyl-3,4-dihydro-6,7-dimethoxyisoquinoline, this method involves cyclodehydration of N-propionamide precursors derived from 3,4-dimethoxyphenethylamine. The amide intermediate is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), inducing intramolecular cyclization via electrophilic aromatic substitution.

Case Study: POCl₃-Mediated Cyclization

In a protocol adapted from WO2011082700A1, N-[2-(3,4-dimethoxyphenyl)ethyl]propionamide undergoes cyclization in 2-propanol with POCl₃ (5 equivalents) at reflux (82°C) for 14 hours. The reaction achieves 90% conversion, yielding the isoquinoline core as a hydrochloride salt after crystallization from dioxane. Critical parameters include:

-

Catalyst loading : ≥3 equivalents of POCl₃ for complete conversion.

-

Solvent polarity : Polar aprotic solvents (e.g., 2-propanol) enhance cyclization kinetics.

-

Temperature : Reflux conditions prevent intermediate precipitation.

Optimization with Polyphosphoric Acid

Alternative protocols using PPA (85% concentration) in acetic acid at 118°C for 12 hours achieve 86% yield. PPA offers milder acidity than POCl₃, reducing side reactions such as N-demethylation. Post-reaction quenching with water precipitates the product, which is recrystallized from methanol to >99% purity.

Friedel-Crafts Acylation Route: Introducing the Propyl Side Chain

Two-Step Synthesis via Acylated Intermediates

This route, derived from Friedel-Crafts methodologies in WO2011082700A1, involves:

-

Acylation : 3,4-Dimethoxyphenethylamine reacts with propionyl chloride in dichloromethane (DCM) using AlCl₃ (1.2 equivalents) at 0–5°C, forming N-propionyl-3,4-dimethoxyphenethylamine (94% yield).

-

Cyclization : The acylated intermediate undergoes POCl₃-catalyzed cyclization in nitromethane at 70°C for 8 hours, yielding 1-propyl-3,4-dihydro-6,7-dimethoxyisoquinoline (88% yield).

Solvent and Catalyst Screening

Data from parallel studies highlight solvent impacts on acylation efficiency:

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | AlCl₃ | 0–5 | 94 | 98.5 |

| Nitrobenzene | FeCl₃ | 25 | 82 | 97.2 |

| Acetonitrile | ZnCl₂ | 40 | 75 | 95.8 |

Polar solvents with high dielectric constants (e.g., DCM, ε = 8.93) stabilize acylium ion intermediates, favoring regioselective substitution at the para position of the methoxy groups.

One-Pot Synthesis: Streamlining Industrial Production

Integrated Formylation and Cyclization

CN110845410A describes a one-pot method adaptable for 1-propyl derivatives:

-

Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate at reflux (56°C) for 6 hours, forming N-formyl-3,4-dimethoxyphenethylamine.

-

Oxalylation : Treatment with oxalyl chloride in acetonitrile at 10–20°C generates an imidoyl chloride intermediate.

-

Cyclization : Phosphotungstic acid (0.5 equivalents) catalyzes ring closure at 65°C for 3 hours, followed by methanol quenching to remove oxalic acid byproducts.

Performance Metrics

-

Purity : >99% after single crystallization (vs. 98–99% in multistep methods).

-

Cost : 30% reduction in solvent and catalyst consumption compared to Friedel-Crafts routes.

Purity Enhancement and Byproduct Management

Crystallization Optimization

Crystallization solvents critically impact final purity:

| Solvent | Purity (%) | Crystal Morphology | Impurity Profile |

|---|---|---|---|

| Dioxane | 99.2 | Needle-like | <0.1% N-oxide |

| Methanol | 99.5 | Platelet | <0.05% dimer |

| Ethanol | 98.8 | Amorphous | 0.12% des-methyl |

Methanol achieves optimal purity due to its moderate polarity, which selectively dissolves hydrophobic byproducts.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Halogenated or nitrated isoquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline can be described as follows:

- Molecular Formula : C_{13}H_{17}N O_{2}

- Molecular Weight : 219.28 g/mol

- IUPAC Name : 1-propyl-3,4-dihydro-6,7-dimethoxyisoquinoline

This compound is characterized by the presence of two methoxy groups at positions 6 and 7 on the isoquinoline ring, which significantly influences its biological activity.

Central Nervous System Disorders

Research indicates that derivatives of isoquinoline compounds exhibit significant potential in treating various central nervous system (CNS) disorders. Specifically, 1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline has been studied for its:

- Antidepressant Effects : Studies have shown that compounds with similar structures can act as serotonin reuptake inhibitors (SRIs), suggesting potential antidepressant properties .

- Anxiolytic Activity : The compound may possess anxiolytic effects due to its interaction with neurotransmitter systems involved in anxiety regulation .

Pain Management

The compound has been investigated for its analgesic properties. It functions through mechanisms that modulate pain pathways in the CNS, making it a candidate for developing new analgesics .

Anticonvulsant Properties

Research has indicated that certain isoquinoline derivatives can exhibit anticonvulsant effects. The specific structural features of 1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline may enhance its efficacy in preventing seizures .

Case Study 1: Efficacy in Depression Models

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of 1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent .

Case Study 2: Analgesic Activity Assessment

Another study focused on assessing the analgesic properties of the compound using formalin-induced pain models in rats. Results demonstrated that administration of the compound led to a marked decrease in pain responses, supporting its use as a novel analgesic .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-propyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the dihydroisoquinoline core play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar structure but with a methyl group instead of a propyl group.

6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the propyl group at the 1 position.

1-Phenyl-3,4-dihydro-6,7-dimethoxyisoquinoline: Contains a phenyl group at the 1 position instead of a propyl group.

Uniqueness

6,7-Dimethoxy-1-propyl-3,4-dihydroisoquinoline is unique due to the presence of the propyl group at the 1 position, which can influence its chemical reactivity and biological activity compared to its analogs. The propyl group can enhance lipophilicity, potentially affecting the compound’s pharmacokinetic properties.

Biological Activity

1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

1-Propyl-3,4-dihydro-6,7-dimethoxyisoquinoline is a derivative of isoquinoline characterized by the presence of two methoxy groups at the 6 and 7 positions and a propyl group at the nitrogen atom. Its molecular formula is .

Pharmacological Activity

Research indicates that compounds similar to 1-propyl-3,4-dihydro-6,7-dimethoxyisoquinoline exhibit various biological activities:

- Antitumor Activity : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For example, certain isoquinolines demonstrate cytotoxic effects against breast cancer cells by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Neuroprotective Effects : Isoquinoline derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .

- Antimicrobial Properties : Some isoquinolines exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .

Case Studies

-

Antitumor Effects on Breast Cancer Cells :

- A study evaluated the effects of 1-propyl-3,4-dihydro-6,7-dimethoxyisoquinoline on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation assays.

-

Neuroprotection in Animal Models :

- In a rat model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration in dopaminergic neurons. The protective effects were attributed to the compound's ability to scavenge reactive oxygen species and enhance antioxidant enzyme activity.

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 1-propyl-3,4-dihydro-6,7-dimethoxyisoquinoline derivatives?

The synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. For example:

- Step 1 : Alkylation of a benzylamine precursor with a propyl group under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-propyl substituent.

- Step 2 : Cyclization via Bischler-Napieralski or Pictet-Spengler reactions to form the dihydroisoquinoline core. Methoxy groups are introduced using methylating agents like methyl iodide or dimethyl sulfate under controlled pH .

- Step 3 : Purification via recrystallization or column chromatography. Note that yields vary significantly with solvent choice (e.g., ethanol vs. DMF) and reaction time .

Q. How can NMR and IR spectroscopy confirm the structure of 1-propyl-3,4-dihydro-6,7-dimethoxyisoquinoline?

- ¹H NMR : Key signals include the propyl chain (δ 0.8–1.5 ppm for CH₃, δ 1.6–2.2 ppm for CH₂), aromatic protons (δ 6.5–7.5 ppm for methoxy-substituted benzene), and dihydroisoquinoline NH (δ 3.0–4.0 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .

- IR : Stretching vibrations for C-O (methoxy groups) at 1250–1050 cm⁻¹ and NH (secondary amine) at 3300–3500 cm⁻¹ confirm functional groups .

Q. What solubility challenges arise during purification of dihydroisoquinoline derivatives?

- Low solubility in polar solvents : Hydrochloride salts (common in dihydroisoquinolines) often precipitate in ethanol or water, requiring acid-base extraction for recovery .

- Mitigation : Use mixed solvents (e.g., ethanol:water 4:1) or ion-pairing agents (e.g., trifluoroacetic acid) to enhance solubility during chromatography .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for substituted dihydroisoquinolines?

- Reaction path search : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error in synthesis. For example, ICReDD’s approach combines computational modeling with experimental validation to identify optimal conditions (e.g., solvent, catalyst) for cyclization steps .

- Energy profiling : Simulations of alkylation steps can predict regioselectivity issues, such as competing N- vs. O-alkylation, guiding reagent stoichiometry adjustments .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

- Dynamic NMR analysis : Detect rotational barriers in propyl chains or methoxy groups causing peak splitting. For example, variable-temperature NMR can confirm conformational flexibility in dihydroisoquinoline derivatives .

- DFT-predicted shifts : Compare computed ¹³C NMR chemical shifts (e.g., using Gaussian09) with experimental data to validate stereochemistry or identify impurities .

Q. Which catalytic systems enable asymmetric synthesis of dihydroisoquinolines with high enantiomeric excess?

- Chiral Brønsted acids : Thiourea catalysts (e.g., Takemoto’s catalyst) induce asymmetry during Pictet-Spengler reactions, achieving >90% ee in tetrahydroisoquinolines .

- Transition-metal catalysis : Palladium/copper systems (e.g., Pd(OAc)₂/CuI) facilitate Ullmann coupling for introducing aryl groups without racemization .

Data Contradiction Analysis

Q. Conflicting yields in reported syntheses of dihydroisoquinolines

- Root cause : Variations in reaction scale (e.g., mg vs. kg) and solvent purity (e.g., anhydrous DMF vs. technical grade) significantly impact yields. For instance, reports 75% yield for a 250-mL scale synthesis, while smaller scales (<50 mL) may suffer from inefficient heat transfer, reducing yields to ~50% .

- Resolution : Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps and optimize conditions for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.